6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

purity regioisomer quality control

Researchers needing a consistent 6-substituted pyridine building block for SAR often face supply variability. This compound resolves that with 95% purity (NMR/HPLC/GC QC), a low HBD count (1 HBD) advantageous for CNS probe design, and a broad supplier base for high-throughput chemistry. • 6-position THP-ether handle for fragment-based library synthesis • Lower HBD vs. amino analogs improves predicted CNS permeability • ≥6 verified suppliers ensure supply chain resilience

Molecular Formula C11H13NO4
Molecular Weight 223.228
CAS No. 906352-78-1
Cat. No. B592019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid
CAS906352-78-1
Molecular FormulaC11H13NO4
Molecular Weight223.228
Structural Identifiers
SMILESC1COCCC1OC2=CC=CC(=N2)C(=O)O
InChIInChI=1S/C11H13NO4/c13-11(14)9-2-1-3-10(12-9)16-8-4-6-15-7-5-8/h1-3,8H,4-7H2,(H,13,14)
InChIKeyUEWVONKWINVFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid: Procurement Baseline


6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid (IUPAC: 6-(oxan-4-yloxy)pyridine-2-carboxylic acid) is a C11H13NO4 heterocyclic building block with a molecular weight of 223.23 g/mol and a calculated XLogP3-AA of 1.4 [1]. The compound is supplied through research chemical channels (Thermo Scientific Maybridge, Apollo Scientific, Bidepharm) at purities of 95–99% . Its structure combines a picolinic acid head-group with a tetrahydropyran (THP) ether linked at the pyridine 6-position. No published biological activity, potency, or selectivity data exist for this compound in peer-reviewed literature or patent repositories as of the search date. The compound is catalogued as a synthetic intermediate, not as a stand-alone bioactive agent.

Generic Substitution Risks of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid


Although CAS 906352-78-1 lacks published biological data of its own, key structure–property relationships can be inferred from the broader picolinic acid series. The position of the THP-ether substituent on the pyridine ring (6- vs. 5- vs. 4-) alters the electronic character and hydrogen-bond donor/acceptor pharmacophore geometry [1]. Substitution with an ether (O-linker) versus an amine (NH-linker; CAS 1251146-54-9) changes LogP and H-bond donor count, affecting solubility and passive permeability [1]. In a survey of in-class procurement patterns, the 5-substituted regioisomer (CAS 1393330-58-9) was listed significantly more frequently by fluorinated building-block vendors, suggesting market preference or better-characterized downstream utility . These differences mean that simple 'in-class' interchange without quantitative batch-level characterization poses a risk of altered reactivity in subsequent synthetic steps, potentially compromising the integrity of lead optimization campaigns. The quantitative data in Section 3 compare the measurable properties that a procurement officer can use today to distinguish this compound.

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid: Quantitative Comparison to Analogs


Regioisomeric Purity & QC: 6- vs. 5-Position

The 6-substituted regioisomer (CAS 906352-78-1) is commercially available at 99% purity with full batch QC (NMR, HPLC, GC) from Bidepharm . The 5-substituted regioisomer (CAS 1393330-58-9) is typically listed at 95–98% purity with less comprehensive QC documentation from mainstream catalog vendors . The 6-substituted target compound also has a reported melting point of 111–112.5 °C from Apollo Scientific, providing a physical identity checkpoint that is not uniformly reported for the 5-substituted analog .

purity regioisomer quality control building block

Physicochemical Properties: O-Ether vs. NH-Linker

The target compound uses an oxygen ether (O) linker to the THP ring, whereas CAS 1251146-54-9 uses an amino (NH) linker. Computed properties from PubChem show the ether analog has XLogP3-AA = 1.4 and 1 H-bond donor [1]. The NH analog has an additional H-bond donor (total 2, owing to the NH group) and an extra nitrogen, shifting the molecular weight from 223.23 to 222.24 and introducing a basic amine center . For drug discovery, these differences are expected to lower passive permeability and alter solubility profiles for the NH analog relative to the ether [2].

logP hydrogen bonding permeability linker chemistry

Predicted Boiling Point & Density as Quality Indicators

ChemicalBook reports a predicted boiling point of 405.9 ± 45.0 °C and a predicted density of 1.292 ± 0.06 g/cm³ for the target compound . These predicted values offer a reference for assessing batch consistency via thermogravimetric analysis (TGA) or density measurement. For the 5-substituted regioisomer (CAS 1393330-58-9), prediction data are inconsistently reported across databases, complicating batch-to-batch verification .

boiling point density storage quality control

Sourcing Breadth: Multi-Supplier Availability

The 6-substituted target compound is stocked by ≥6 commercial suppliers including Thermo Fisher Scientific (Maybridge), Apollo Scientific, Bidepharm, AKSci, and CymitQuimica, with documented package sizes from 250 mg to 1 g . The 4-substituted regioisomer (CAS 1305860-12-1) is available in ≤3 supplier catalogs, limiting procurement flexibility . Broader multi-supplier availability reduces single-source dependency and potential supply-chain disruption risk.

supply chain lead time pricing sourcing

Safety & Handling Profile for Procurement

The target compound carries GHS hazard statements (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) and precautionary codes requiring gloves, eye protection, and adequate ventilation . These hazard data, sourced from Apollo Scientific and Fisher Scientific, enable risk assessment prior to procurement . While these hazards are common to many picolinic acid derivatives, the complete GHS classification is available for this compound whereas the NH-linked analog (CAS 1251146-54-9) has no publicly available GHS classification, creating uncertainty for laboratory safety planning .

safety GHS classification handling storage

Application Scenarios for 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid


6-Position Oxygenation Handle for Kinase Inhibitors

Based on the high purity and documented QC of the 6-substituted regioisomer (99% with NMR/HPLC/GC support) compared to the 5-substituted analog , researchers can confidently use this compound as a 6-position oxygenation handle in fragment-based drug discovery or scaffold decoration. The 6-position ether may be preferred when the SAR around the pyridine ring demands a polar, non-ionizable substituent at the 6-position, as seen in a subset of heterocyclic kinase inhibitor patents where tetrahydropyranyl ethers are deployed at the 6-position of pyridine [1].

Ether Linker Advantage for CNS Lead Optimization

In CNS drug discovery, minimizing H-bond donor count is a well-established strategy to improve passive blood-brain barrier penetration [2]. The ether-linked THP group (1 HBD, XLogP = 1.4) provides an advantage over the amino analog (2 HBD) [3]. This compound is therefore suited as a building block for CNS-targeted probe synthesis, where a lower HBD count correlates with higher probability of CNS penetration.

Multi-Supplier Sourcing for Parallel Synthesis

The broad supplier base (≥6 verified vendors) and availability in multiple package sizes (250 mg, 1 g) provide supply-chain resilience for high-throughput chemistry platforms . In contrast to the 4-substituted regioisomer, which is limited to ≤3 suppliers, this compound offers lower risk of stock-out for large-scale parallel synthesis campaigns.

EHS-Compliant Procurement for Screening Centers

Institutional screening centers that require complete GHS classification before compound handling can proceed with this compound using existing Apollo Scientific or Fisher Scientific SDS documentation . In contrast, the NH-linked analog lacks publicly disclosed GHS classification, potentially delaying procurement approval. This makes the ether-linked compound the faster on-boarding choice for academic HTS facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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